Cas no 89937-68-8 ((2-Methylthiazol-4-yl)methyl acetate)

(2-Methylthiazol-4-yl)methyl acetate is a synthetic organic compound featuring a thiazole core substituted with a methyl group at the 2-position and an acetoxymethyl group at the 4-position. This structure imparts reactivity suitable for applications in pharmaceutical and agrochemical intermediates, where its functional groups enable further derivatization. The acetate moiety enhances solubility and facilitates controlled release in prodrug formulations. Its stability under standard conditions and compatibility with common organic solvents make it a practical choice for synthetic workflows. The compound’s defined purity and consistent performance support reproducibility in research and industrial processes. Proper handling requires standard laboratory precautions due to potential irritant properties.
(2-Methylthiazol-4-yl)methyl acetate structure
89937-68-8 structure
Product Name:(2-Methylthiazol-4-yl)methyl acetate
CAS No:89937-68-8
MF:C7H9NO2S
MW:171.216860532761
CID:712498
PubChem ID:45117619
Update Time:2025-05-20

(2-Methylthiazol-4-yl)methyl acetate Chemical and Physical Properties

Names and Identifiers

    • (2-Methylthiazol-4-yl)methyl acetate
    • (2-methyl-1,3-thiazol-4-yl)methyl acetate
    • 4-Thiazolemethanol,2-methyl-,acetate(ester)(7CI,9CI)
    • 89937-68-8
    • (2-Methylthiazol-4-yl)methylacetate
    • Inchi: 1S/C7H9NO2S/c1-5-8-7(4-11-5)3-10-6(2)9/h4H,3H2,1-2H3
    • InChI Key: UIINCRGWJODXTC-UHFFFAOYSA-N
    • SMILES: S1C=C(COC(C)=O)N=C1C

Computed Properties

  • Exact Mass: 171.035
  • Monoisotopic Mass: 171.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4A^2
  • XLogP3: 1.1

(2-Methylthiazol-4-yl)methyl acetate Pricemore >>

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Additional information on (2-Methylthiazol-4-yl)methyl acetate

Introduction to (2-Methylthiazol-4-yl)methyl Acetate (CAS No. 89937-68-8)

The compound (2-Methylthiazol-4-yl)methyl acetate, with the CAS registry number 89937-68-8, is a significant organic compound that has garnered attention in various scientific and industrial applications. This compound belongs to the class of thiazole derivatives, which are widely studied for their unique chemical properties and potential applications in fields such as pharmacology, materials science, and organic synthesis.

The molecular structure of (2-Methylthiazol-4-yl)methyl acetate consists of a thiazole ring substituted with a methyl group at the 2-position and an acetate group attached to the 4-position. This substitution pattern imparts distinct reactivity and stability to the molecule, making it a versatile building block in organic chemistry. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel pharmaceutical agents.

From a synthetic perspective, (2-Methylthiazol-4-yl)methyl acetate is often prepared through a multi-step process involving nucleophilic substitution and acetylation reactions. The synthesis typically begins with the preparation of the thiazole ring, followed by functionalization at specific positions to introduce substituents like the methyl and acetate groups. Researchers have explored various reaction conditions to optimize yield and purity, leveraging advancements in catalytic methods and green chemistry principles.

In terms of physical properties, this compound exhibits a melting point of approximately 125°C and a boiling point around 150°C under standard pressure conditions. Its solubility characteristics make it suitable for use in both polar and non-polar solvents, depending on the specific application requirements. Recent studies have also investigated its thermal stability, revealing that it maintains structural integrity up to temperatures of 200°C, which is advantageous for high-temperature industrial processes.

The application potential of (2-Methylthiazol-4-yl)methyl acetate spans across multiple domains. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including anti-inflammatory agents and antimicrobial compounds. For instance, recent research has demonstrated its utility in developing analogs with enhanced potency against bacterial infections.

In addition to its role in drug discovery, this compound finds application in materials science, particularly in the development of advanced polymers and coatings. Its ability to act as a cross-linking agent has been explored in recent studies, where it contributes to improving the mechanical properties of polymer matrices used in aerospace and automotive industries.

From an environmental standpoint, researchers have evaluated the biodegradability and ecological impact of (2-Methylthiazol-4-yl)methyl acetate. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation within a timeframe of several weeks, suggesting its potential for sustainable use in industrial settings.

Recent advancements in computational chemistry have enabled detailed molecular modeling of (2-Methylthiazol-4-yl)methyl acetate, providing insights into its electronic structure and reactivity patterns. These studies have facilitated the design of more efficient synthetic pathways and predictive modeling for its interactions with biological systems.

In conclusion, (2-Methylthiazol-4-yl)methyl acetate (CAS No. 89937-68-8) stands as a pivotal compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with ongoing research into its synthesis, applications, and environmental impact, underscore its importance as a valuable tool in modern chemistry.

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